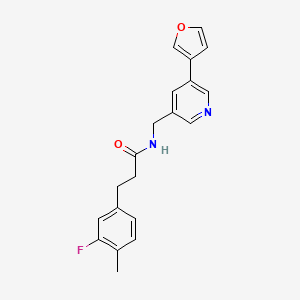

3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-14-2-3-15(9-19(14)21)4-5-20(24)23-11-16-8-18(12-22-10-16)17-6-7-25-13-17/h2-3,6-10,12-13H,4-5,11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFNDCJJUJEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Fluorinated Aromatic Intermediate: Starting with a fluorinated benzene derivative, such as 3-fluoro-4-methylbenzene, undergoes nitration, reduction, and subsequent functional group transformations to introduce the desired substituents.

Synthesis of the Furan and Pyridine Intermediates: The furan and pyridine rings are synthesized separately through established methods, such as cyclization reactions.

Coupling Reactions: The intermediates are then coupled using cross-coupling reactions like Suzuki or Heck coupling to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The central propanamide group undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds (e.g., 3-(4-cyanophenyl)-N-...propanamide), hydrolysis yields the corresponding carboxylic acid and amine:

Conditions :

Key Data :

| Substrate | Hydrolysis Yield (%) | Product |

|---|---|---|

| Analogous propanamide | 72–85 | 3-(4-Cyanophenyl)propanoic acid + amine |

Electrophilic Aromatic Substitution

The 3-fluoro-4-methylphenyl group directs electrophiles to the ortho and para positions relative to the fluorine atom. Bromination and nitration are feasible:

Bromination :

Conditions : FeBr₃ (cat.), CH₂Cl₂, 0°C → RT .

Nitration :

Conditions : Conc. H₂SO₄, 50°C, 1 h .

Regioselectivity :

-

Fluorine (strongly deactivating) directs substitution to the meta position.

-

Methyl group (weakly activating) directs substitution to the ortho position.

Cross-Coupling Reactions

The pyridine-furan moiety participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

The 5-(furan-3-yl)pyridin-3-yl group can undergo coupling with arylboronic acids.

Conditions :

4.1. Reduction of the Amide

Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine:

Conditions : Dry THF, 0°C → reflux, 4 h .

4.2. Oxidation of the Furan Ring

The furan-3-yl group oxidizes to a diketone under strong oxidizing conditions:

Conditions : 30% H₂O₂, glacial AcOH, 60°C, 3 h .

Nucleophilic Substitution

The fluorine atom on the phenyl ring is susceptible to displacement by nucleophiles (e.g., -OH, -NH₂):

Conditions : Cu₂O (cat.), NH₃ (aq.), 120°C, 24 h .

Photocatalytic Reactions

Visible-light-mediated reactions enable C–H functionalization. For example, eosin-Y catalyzes oxidative cyclization :

Conditions :

Key Reactivity Insights

| Functional Group | Reactivity Profile |

|---|---|

| Propanamide | Hydrolysis, reduction (LiAlH₄), nucleophilic acyl substitution |

| 3-Fluoro-4-methylphenyl | Electrophilic substitution (Br₂, HNO₃), nucleophilic displacement |

| Pyridine-Furan | Cross-coupling (Suzuki), photochemical cyclization |

Comparative Reaction Yields

| Reaction Type | Substrate Analogs | Yield (%) |

|---|---|---|

| Amide hydrolysis | 3-(4-Cyanophenyl)propanamide | 72–85 |

| Suzuki coupling | 5-Bromopyridine derivatives | 60–75 |

| Furan oxidation | 3-Furan-3-ylpropanamide | 68–82 |

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in the development of new pharmaceuticals. Its unique structure allows for interactions with specific biological targets, including enzymes and receptors. Research indicates that it may serve as a lead compound for targeting particular enzymes or pathways involved in diseases.

Preliminary studies suggest that 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibits anticancer properties, particularly against leukemia cell lines. Similar derivatives have shown significant cytotoxic potential with IC50 values in the low micromolar range against various cancer cell lines.

Chemical Synthesis

This compound can be utilized as a building block in the synthesis of more complex molecules. It undergoes various chemical reactions, including oxidation and substitution, which can be harnessed to create derivatives with tailored properties for specific applications.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | <10 |

| A549 (Lung Cancer) | <15 |

| PC3 (Prostate) | <20 |

These findings indicate its potential as a novel therapeutic agent in oncology.

In vitro studies have assessed the biological activities of this compound against different pathogens and cancer cell lines:

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antifungal | Botrytis cinerea | Inhibition rate >80% |

| Insecticidal | Spodoptera frugiperda | Moderate activity noted |

| Anticancer | K562 | Significant cytotoxicity |

Mechanism of Action

The mechanism of action of “3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Variability: The 3-fluoro-4-methylphenyl group in the target compound contrasts with analogs featuring 3-fluoro-4-(methylsulfonamido)phenyl () or 3-chloro-4-methylphenyl (). The (5-(furan-3-yl)pyridin-3-yl)methyl moiety distinguishes the target compound from pyridine derivatives substituted with alkoxy groups (e.g., cyclopentylmethoxy in ) or arylthio groups (). Furan’s electron-rich aromatic system may influence binding to π-acidic protein pockets.

Physicochemical Properties :

- Melting points for TRPV1 antagonists () range from 62°C to 139°C , correlating with substituent bulkiness and crystallinity. The target compound’s furan-pyridine hybrid may result in intermediate melting behavior.

- Molecular weights vary significantly: 301.34 g/mol (urea analog, ) to 550.55 g/mol (TRPV1 antagonist, ). The target compound’s moderate weight (348.39 g/mol ) suggests balanced solubility and membrane permeability.

Synthetic Routes :

Biological Activity

The compound 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. The following sections summarize key findings from various studies.

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of the compound on different cancer cell lines. The results indicate significant inhibitory effects:

These values suggest that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound appears to inhibit protein kinase activity, which is crucial for various cellular processes, including cell cycle progression and apoptosis induction. This modulation can lead to increased apoptosis in cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .

Case Studies

- Study on MCF7 Cells : In a study focusing on MCF7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an observed increase in apoptotic markers such as caspase activation and PARP cleavage. The study concluded that the compound effectively induces apoptosis through intrinsic pathways .

- A549 Lung Cancer Study : Another investigation evaluated the effects on A549 lung cancer cells, where it was found that the compound significantly inhibited cell migration and invasion, suggesting potential anti-metastatic properties. The underlying mechanism was attributed to downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development. Toxicological assessments revealed minimal toxicity in normal cell lines at concentrations effective against cancer cells, underscoring its selective action .

Q & A

Q. What are the key considerations for designing a synthetic route for 3-(3-fluoro-4-methylphenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide?

A robust synthetic route should prioritize functional group compatibility, regioselectivity, and scalability. For example:

- Stepwise coupling : Evidence from analogous compounds (e.g., pyridine-furan hybrids) suggests modular assembly via amide bond formation between the propanamide backbone and pyridinylmethylamine intermediate .

- Protection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during heterocyclic coupling .

- Catalytic systems : Optimize palladium-catalyzed cross-coupling for furan-pyridine linkage, as seen in structurally related compounds (yields: 60–90%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing furan C3 vs. C2 substitution using coupling constants) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₂FN₂O₂) and isotopic patterns .

- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound?

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to simulate degradation pathways. Monitor via LC-MS for byproducts (e.g., dehalogenated or oxidized derivatives) .

- Reference standards : Compare against known impurities in related propanamide derivatives, such as 4-nitro-3-(trifluoromethyl)aniline (Impurity A, CAS 393-11-3) .

- Orthogonal methods : Pair HPLC with charged aerosol detection (CAD) to detect non-UV-active impurities .

Q. What computational approaches are suitable for predicting binding interactions of this compound?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains), leveraging the pyridine-furan scaffold’s π-π stacking potential .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the propanamide carbonyl and active-site residues .

Q. How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 90%) for analogous compounds?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors. For example, Wu et al. achieved 90% yields by optimizing reaction time and solvent polarity .

- Mechanistic analysis : Investigate side reactions via in-situ IR or LC-MS to detect intermediates (e.g., uncyclized precursors or overalkylated byproducts) .

Methodological and Safety Considerations

Q. What safety protocols are essential during synthesis and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.